5-(4-Benzyloxyphenyl)picolinic acid
Description
Molecular Formula and IUPAC Nomenclature
The compound 5-(4-Benzyloxyphenyl)picolinic acid has the molecular formula C₁₉H₁₅NO₃ and a molecular weight of 305.33 g/mol . Its systematic IUPAC name is 5-[4-(phenylmethoxy)phenyl]pyridine-2-carboxylic acid , which reflects the connectivity of its two primary structural components: a picolinic acid backbone (2-pyridinecarboxylic acid) and a 4-benzyloxyphenyl substituent. The numbering system places the benzyloxy group at the para position relative to the pyridine ring's nitrogen atom.
Structural Features: Benzyloxyphenyl Substituent and Picolinic Acid Backbone
The molecule consists of two distinct moieties:
- Picolinic acid backbone : A pyridine ring with a carboxylic acid group at the 2-position. This moiety confers metal-chelating capabilities due to the nitrogen atom and carboxylate group.
- 4-Benzyloxyphenyl substituent : A phenyl group linked via an ether bond to a benzyl group, attached at the 5-position of the pyridine ring. The benzyloxy group introduces steric bulk and electron-donating effects, altering solubility and reactivity compared to unsubstituted picolinic acid.
The spatial arrangement creates a planar geometry in the pyridine ring, while the benzyloxyphenyl group adopts a conformation perpendicular to the plane, minimizing steric hindrance.
Key Physicochemical Properties
Table 2: Physicochemical Characteristics
The carboxylic acid group contributes to acidity, while the benzyloxy group enhances hydrophobicity, as evidenced by low aqueous solubility (<0.1 mg/mL).
Solubility and Stability Profiles
- Solubility :
- Stability :
Electronic and Optical Properties
The electronic structure features:
- Conjugation : Extended π-system across the pyridine and phenyl rings, leading to a UV-Vis absorption maximum near 275–300 nm (similar to picolinic acid derivatives).
- Electron distribution : The benzyloxy group donates electrons via resonance, increasing electron density on the pyridine ring. This modulates reactivity in electrophilic substitutions.
Properties
IUPAC Name |
5-(4-phenylmethoxyphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)18-11-8-16(12-20-18)15-6-9-17(10-7-15)23-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDIMPDURYAYJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CN=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688437 | |
| Record name | 5-[4-(Benzyloxy)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261991-96-1 | |
| Record name | 5-[4-(Benzyloxy)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems, such as the benzyloxyphenyl-picolinic acid backbone. This palladium-catalyzed reaction couples a picolinic acid-derived boronic acid with a halogenated benzyloxyphenyl precursor. For example, 5-bromo-picolinic acid can react with 4-benzyloxyphenylboronic acid under catalytic conditions to form the target compound.
Typical Reaction Conditions:
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).
-
Base: Na₂CO₃ or K₃PO₄ (2–3 equiv).
-
Solvent: Dioxane/water mixture or dimethylformamide (DMF).
-
Temperature: 80–100°C under inert atmosphere.
-
Yield: 60–85% (estimated based on analogous reactions).
Fischer Indole Synthesis Adaptations
Although Fischer indole synthesis is traditionally used for indole derivatives, its principles can be adapted for heterocyclic systems like picolinic acid. For instance, cyclization of hydrazine intermediates with ketones under acidic conditions can yield substituted pyridine cores.
Key Modifications for Picolinic Acid Systems:
-
Hydrazine Precursor: 4-Benzyloxyphenylhydrazine hydrochloride.
-
Ketone Component: Pyridine-2-carboxylic acid derivatives.
-
Acid Catalyst: ZnCl₂, acetic acid, or polyphosphoric acid.
-
Solvent: Ethanol or toluene at reflux (75–110°C).
Detailed Reaction Protocols and Optimization
Protocol A: Suzuki-Miyaura Coupling
Steps:
-
Preparation of 4-Benzyloxyphenylboronic Acid:
-
4-Hydroxyphenylboronic acid is treated with benzyl bromide in the presence of K₂CO₃ in DMF at 50°C for 12 hours.
-
-
Coupling with 5-Bromo-picolinic Acid:
-
Combine 5-bromo-picolinic acid (1 equiv), 4-benzyloxyphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), and Na₂CO₃ (2 equiv) in dioxane/water (4:1).
-
Heat at 90°C for 18 hours under nitrogen.
-
-
Workup:
-
Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.
-
Critical Parameters:
-
Excess boronic acid improves yield.
-
Oxygen-free conditions prevent catalyst deactivation.
Protocol B: Acid-Catalyzed Cyclization
Steps:
-
Hydrazine Formation:
-
Cyclization with Pyridine Derivative:
-
Mix the hydrazine with 2-acetylpyridine-5-carboxylic acid in ethanol containing acetic acid (5 mol%).
-
Reflux at 80°C for 12 hours.
-
-
Isolation:
-
Cool to 10–15°C, filter the precipitate, and wash with chilled ethanol.
-
Yield Enhancement Strategies:
-
Catalyst Screening: ZnCl₂ increases reaction rate but may reduce purity.
-
Solvent Choice: Ethanol maximizes yield compared to toluene or acetonitrile.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Transitioning from batch to flow chemistry improves scalability and safety. Key advantages include:
-
Enhanced Heat Transfer: Critical for exothermic reactions like Pd-catalyzed couplings.
-
Reduced Reaction Time: From 18 hours (batch) to 2–4 hours (flow).
Case Study:
Purification Techniques
-
Recrystallization: Ethanol/water mixtures (7:3) yield >99% purity.
-
Chromatography: Reserved for laboratory-scale due to cost.
Comparative Analysis of Synthetic Routes
| Parameter | Suzuki-Miyaura Coupling | Fischer Cyclization |
|---|---|---|
| Yield | 60–85% | 85–94% |
| Purity | 95–98% | 99–99.5% |
| Catalyst Cost | High (Pd-based) | Low (AcOH/ZnCl₂) |
| Scalability | Moderate | High |
| Reaction Time | 18–24 hours | 12–18 hours |
Trade-offs:
-
Suzuki-Miyaura offers precise regioselectivity but requires expensive catalysts.
-
Fischer cyclization is cost-effective but demands rigorous control of acidic conditions.
Chemical Reactions Analysis
Types of Reactions
5-(4-Benzyloxyphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of a nitro group can produce aniline derivatives.
Scientific Research Applications
5-(4-Benzyloxyphenyl)picolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 5-(4-Benzyloxyphenyl)picolinic acid involves its interaction with molecular targets such as enzymes or receptors. The benzyloxyphenyl group can enhance the compound’s binding affinity to specific targets, while the picolinic acid moiety can chelate metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 5-(4-Benzyloxyphenyl)picolinic acid with analogous picolinic acid derivatives, focusing on structural modifications, synthetic methodologies, physicochemical properties, and biological activity.
Physicochemical Properties
The benzyloxy group significantly impacts solubility and stability:
- Solubility: this compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL) due to its hydrophobic benzyl moiety. In contrast, 5-(4-cyanophenyl)picolinic acid exhibits moderate aqueous solubility (1–5 mg/mL) owing to its polar nitrile group .
- Thermal Stability : Derivatives with electron-donating groups (e.g., methoxy, benzyloxy) show lower melting points (~150–160°C) compared to nitro-substituted analogs (>200°C) .
Research Findings and Industrial Relevance
- Drug Development : this compound serves as a precursor to kinase inhibitors targeting inflammatory pathways. Its analogs are patented in compositions for treating autoimmune disorders .
- Commercial Availability: BLD Pharm Ltd. and Aroz Technologies list picolinic acid derivatives with nitro, methoxy, and fluorophenyl groups at prices ranging from $240–$890 per gram, reflecting their niche applications .
Biological Activity
5-(4-Benzyloxyphenyl)picolinic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in research and medicine, supported by relevant data and findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a picolinic acid core and a para-benzyloxyphenyl substituent. Its molecular formula is with a molecular weight of 305.33 g/mol. The presence of the benzyloxy group enhances its lipophilicity, potentially facilitating interaction with biological membranes.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by bacteria and fungi.
- Anticancer Properties : The compound has been investigated for its anticancer effects. In vitro studies have shown that derivatives of picolinic acid can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
Table 1: Summary of Biological Activities
The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with specific molecular targets, possibly through:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Receptor Binding : The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, altering their function .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds within the picolinic acid family. For instance:
- Anticancer Studies : A study highlighted that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like Doxorubicin, suggesting enhanced potency against specific cancer cell lines .
- Neuroprotective Effects : Research is ongoing to determine if compounds similar to this compound can mitigate neurotoxic effects associated with metal exposure, particularly zinc .
Future Directions
The potential applications of this compound in drug development are promising. Future research could focus on:
- Synthesis of Derivatives : Exploring modifications to enhance efficacy and reduce toxicity.
- Clinical Trials : Evaluating the safety and effectiveness of this compound in clinical settings.
- Mechanistic Studies : Investigating the precise pathways through which this compound exerts its biological effects.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 5-(4-Benzyloxyphenyl)picolinic acid, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the benzyloxyphenyl group to the picolinic acid scaffold. For example, methyl 5-bromopicolinate can serve as a precursor for coupling with 4-benzyloxyphenylboronic acid, followed by ester hydrolysis . Key optimization strategies include:
- Catalyst selection (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).
- Solvent systems (toluene/ethanol/water mixtures improve yield).
- Temperature control (60–80°C for 12–24 hours).
- Data Table :
| Precursor | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Methyl 5-bromopicolinate | Pd(PPh₃)₄ | 78 | >95 |
Q. Which analytical techniques are most reliable for structural characterization and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzyloxy group at C4 of phenyl ring) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity. Mobile phases often use acetonitrile/water gradients .
- X-ray Diffraction : Resolves crystal structure and intermolecular interactions (e.g., hydrogen bonding with carboxylic acid groups) .
Q. How can researchers quantify this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity. Key steps include:
- Sample preparation: Protein precipitation with acetonitrile.
- Chromatography: C18 column, isocratic elution (0.1% formic acid in water/acetonitrile).
- Detection: MRM transitions specific to the compound’s molecular ion .
- Data Table :
| Matrix | LOQ (ng/mL) | Recovery (%) | Precision (RSD%) | Reference |
|---|---|---|---|---|
| Plasma | 10 | 92.5 | 6.3 |
Advanced Research Questions
Q. What strategies mitigate by-product formation during synthesis, and how are intermediates purified?
- Methodological Answer :
- By-product Mitigation : Use of anhydrous solvents and inert atmospheres reduces oxidation. Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates intermediates .
- Advanced Purification : Preparative HPLC with pH-adjusted mobile phases (e.g., 0.1% TFA) resolves polar impurities .
Q. How do structural modifications (e.g., substituent position/electronic effects) influence bioactivity?
- Methodological Answer : Comparative studies using analogs (e.g., 5-(4-methylphenoxy)pyridine-2-carboxylic acid) reveal:
- Electron-withdrawing groups (e.g., -CF₃) enhance antimicrobial activity by increasing membrane permeability .
- Substituent steric effects (e.g., tert-butyl vs. benzyloxy) alter binding affinity to target enzymes .
- Data Table :
| Analog | Substituent | MIC (μg/mL) | Target Organism | Reference |
|---|---|---|---|---|
| 5-(4-Butylphenyl)picolinic acid | -C₄H₉ | 8.0 | S. haemolyticus |
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
